molecular formula C14H15N3O4S2 B6520019 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 852453-52-2

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6520019
CAS No.: 852453-52-2
M. Wt: 353.4 g/mol
InChI Key: WGMDEHRYTAOYHK-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O4S2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.05039832 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to inhibit various targets like raf kinases , insulin-like growth factor receptor (IGF-IR), and epidermal growth factor receptor (EGFR) .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s known that similar compounds, such as non-steroidal anti-inflammatory drugs (nsaids), mediate their anti-inflammatory activity chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have shown broad-spectrum antiproliferative activity against various cell lines . For instance, one study found that a compound with a similar structure displayed significant growth inhibitions against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) .

Biochemical Analysis

Biochemical Properties

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3,4-dimethoxybenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring may facilitate interactions with nucleic acids, potentially affecting gene expression and protein synthesis .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to enzyme active sites through its sulfonamide group, forming hydrogen bonds and inhibiting enzyme activity. Additionally, the imidazo[2,1-b][1,3]thiazole ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions lead to changes in gene expression and protein production, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production. These interactions may also influence the synthesis and degradation of biomolecules, impacting overall cellular function .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-20-12-4-3-11(7-13(12)21-2)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMDEHRYTAOYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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